molecular formula C12H18N2O B1427325 (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine CAS No. 1178934-78-5

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine

Cat. No. B1427325
CAS RN: 1178934-78-5
M. Wt: 206.28 g/mol
InChI Key: VOXDKYDXOVRPBC-UHFFFAOYSA-N
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Description

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine, otherwise known as CPMA, is an organic compound that has been studied extensively in recent years due to its potential applications in the medical and scientific research fields. CPMA is a cyclic amine, which is composed of a nitrogen-containing cycle and an alkyl group. It has a molecular formula of C9H15NO2 and a molecular weight of 165.22 g/mol. CPMA has been found to have a variety of useful properties, including its ability to act as a catalyst in chemical reactions and its ability to act as an inhibitor of certain enzymes.

Scientific Research Applications

Pharmacology: Potential Therapeutic Applications

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine: may have potential therapeutic applications in pharmacology. Its structure suggests it could be useful in the synthesis of small molecule drugs . The compound’s ability to interact with various biological targets could be explored for the development of new medications.

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme inhibition. Its interaction with enzymes can provide insights into enzyme mechanisms and help identify potential targets for drug development .

Medicinal Chemistry: Heterocyclic Compound Synthesis

Medicinal chemistry often involves the synthesis of heterocyclic compounds, which are crucial in drug design(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine could serve as a building block for creating new heterocyclic structures with potential medicinal properties .

Organic Synthesis: Intermediate for Anticancer Drugs

This compound could act as an intermediate in the synthesis of anticancer drugs. Its molecular structure allows for multi-step nucleophilic reactions, which are essential in creating complex organic molecules .

Analytical Chemistry: Reference Standards

In analytical chemistry, (1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine could be used as a reference standard for calibration in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC, ensuring accurate and reliable results .

Chemical Engineering: Process Optimization

The compound’s properties could be valuable in chemical engineering for process optimization. Its stability and reactivity can be studied to improve the efficiency of chemical processes .

properties

IUPAC Name

1-cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9(10-5-6-10)14-8-11-4-3-7-13-12(11)15-2/h3-4,7,9-10,14H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXDKYDXOVRPBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)NCC2=C(N=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Cyclopropylethyl)[(2-methoxypyridin-3-yl)methyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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